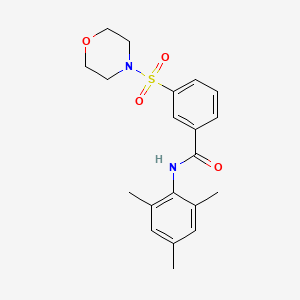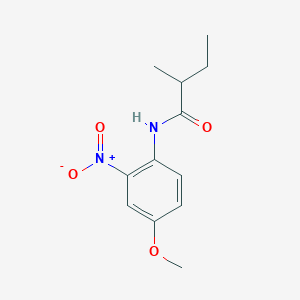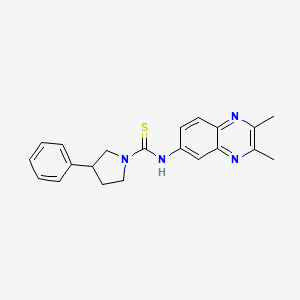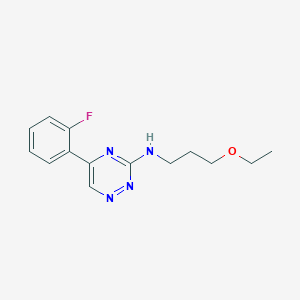
N-mesityl-3-(4-morpholinylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamide derivatives, including compounds with morpholine and sulfonyl functional groups, are of significant interest due to their potential biological activities and applications in medicinal chemistry. These compounds are investigated for various pharmacological properties, including antidepressant activities and anticancer effects. The synthesis and analysis of these compounds involve complex chemical reactions, highlighting the importance of understanding their molecular structure, chemical and physical properties for potential applications in drug development.
Synthesis Analysis
The synthesis of benzamide derivatives often involves multi-step chemical reactions, including the interaction of chlorobenzamide with morpholine in the presence of a hydrogen chloride acceptor for the synthesis of antidepressants like befol (Donskaya et al., 2004). Other methods include condensation reactions, electrochemical synthesis, and reactions involving isocyanides for the introduction of sulfonyl and morpholine groups, indicating the versatility of chemical approaches for creating complex benzamide structures.
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography and density functional theory (DFT) calculations, provides insights into the geometrical configuration, bond lengths, angles, and overall 3D structure of benzamide derivatives. These analyses reveal the twist-boat conformation of morpholinone rings, intramolecular hydrogen bonding, and the stabilization mechanisms of these molecules (Pang et al., 2006).
Chemical Reactions and Properties
Benzamide compounds engage in various chemical reactions, including Michael type addition reactions, and have been explored for their ability to form complexes with different metals. These reactions are crucial for modifying the chemical structure and enhancing the biological activity of benzamide derivatives. The chemical properties, such as reactivity and stability, are influenced by the presence of sulfonyl and morpholine groups, which also impact their potential as biological agents.
Physical Properties Analysis
The physical properties of benzamide derivatives, including solubility, melting points, and crystalline structure, are essential for their application in drug design. High-resolution structural determination methods provide detailed information about the crystalline forms, which is crucial for understanding the bioavailability and drug delivery aspects of these compounds.
Chemical Properties Analysis
The chemical properties of benzamide derivatives, such as their acidity, basicity, and reactivity towards various reagents, play a significant role in their pharmacological activity. Studies on sulfamoyl benzamide derivatives as selective inhibitors highlight the importance of the chemical structure in determining their selectivity and potency as enzyme inhibitors (Zaigham et al., 2023).
将来の方向性
The future directions for the study of “N-mesityl-3-(4-morpholinylsulfonyl)benzamide” could include further investigation into its synthesis, chemical reactions, and potential biological activities. Given the known activities of benzamides, it could be of interest in the development of new pharmaceuticals .
特性
IUPAC Name |
3-morpholin-4-ylsulfonyl-N-(2,4,6-trimethylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-14-11-15(2)19(16(3)12-14)21-20(23)17-5-4-6-18(13-17)27(24,25)22-7-9-26-10-8-22/h4-6,11-13H,7-10H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQOALVUDWSOIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(morpholin-4-ylsulfonyl)-N-(2,4,6-trimethylphenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 4-(4-chlorobenzyl)-1-{[(2-methoxy-5-methylphenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B4988470.png)

![2-{5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4988479.png)
![N-(2,5-dichlorophenyl)-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B4988487.png)

![ethyl (1-{[2-(2-phenylethyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)acetate](/img/structure/B4988493.png)
![N-{5-[2-(benzylthio)phenyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B4988499.png)
![3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-3-isoxazolyl)propanamide](/img/structure/B4988503.png)

![4-(6,6-dioxido-6-thiabicyclo[3.2.0]hept-1-yl)morpholine](/img/structure/B4988521.png)
![3-cyclohexyl-5-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4988529.png)
![2,5-bis{[2-(methacryloyloxy)ethoxy]carbonyl}terephthalic acid](/img/structure/B4988554.png)
![ethyl 2-{[2-(4-methoxyphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4988562.png)